REACTION_CXSMILES
|
[OH:1][C:2]([C:5]([OH:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][C:12]=1[OH:18].CCN(CC)CC.[B:26]([O-])([O-])[O-]>O1CCOCC1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([B:26]2[O:8][C:5]([CH3:7])([CH3:6])[C:2]([CH3:4])([CH3:3])[O:1]2)=[CH:13][C:12]=1[OH:18]
|
Name
|
|
Quantity
|
19.63 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C=C1)Br)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT under N2
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
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Type
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ADDITION
|
Details
|
before being added
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated at 100° C
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |